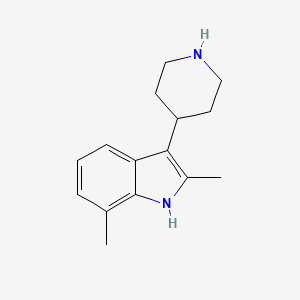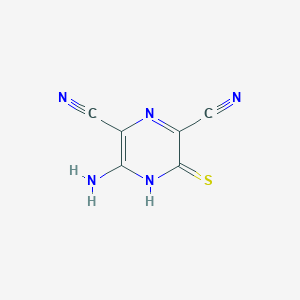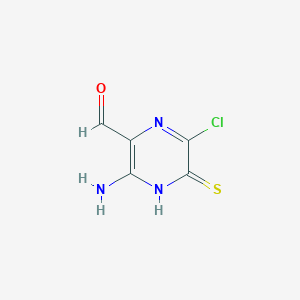
2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde is a heterocyclic compound with a unique structure that includes an amino group, a chloro substituent, a sulfanylidene group, and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Applications De Recherche Scientifique
2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, covalent bonding, and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-5-chloro-1H-pyrazine-3-carbaldehyde: Lacks the sulfanylidene group.
2-amino-6-sulfanylidene-1H-pyrazine-3-carbaldehyde: Lacks the chloro substituent.
5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde: Lacks the amino group.
Uniqueness
2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde is unique due to the presence of all three functional groups (amino, chloro, and sulfanylidene) on the pyrazine ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C5H4ClN3OS |
|---|---|
Poids moléculaire |
189.62 g/mol |
Nom IUPAC |
2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C5H4ClN3OS/c6-3-5(11)9-4(7)2(1-10)8-3/h1H,(H3,7,9,11) |
Clé InChI |
KFROWVBPZCVEEQ-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C1=C(NC(=S)C(=N1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate](/img/structure/B13869998.png)
![[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol](/img/structure/B13870004.png)


![3,6-Dimethyl-1-pyrimidin-5-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13870023.png)
![4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13870034.png)

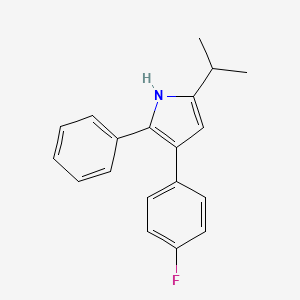
![[5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid](/img/structure/B13870051.png)
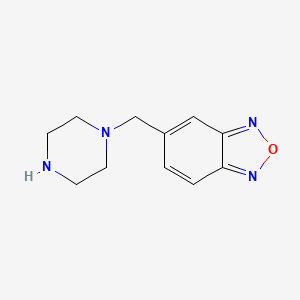

![2-methoxyethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13870073.png)
